molecular formula C5H5F2NOS B13928038 5-(Difluoromethyl)-2-thiazolemethanol

5-(Difluoromethyl)-2-thiazolemethanol

Cat. No.: B13928038
M. Wt: 165.16 g/mol
InChI Key: MYMIONUWRSGIKZ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-thiazolemethanol is a chemical compound characterized by the presence of a difluoromethyl group attached to a thiazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . This process often requires the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-2-thiazolemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include difluoromethylated thiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-(Difluoromethyl)-2-thiazolemethanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its unique structural features.

    Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which 5-(Difluoromethyl)-2-thiazolemethanol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The thiazole ring provides a stable scaffold that can modulate the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    5-(Trifluoromethyl)-2-thiazolemethanol: Similar in structure but with a trifluoromethyl group, offering different reactivity and properties.

    5-(Chloromethyl)-2-thiazolemethanol: Contains a chloromethyl group, leading to distinct chemical behavior and applications.

Uniqueness: 5-(Difluoromethyl)-2-thiazolemethanol is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H5F2NOS

Molecular Weight

165.16 g/mol

IUPAC Name

[5-(difluoromethyl)-1,3-thiazol-2-yl]methanol

InChI

InChI=1S/C5H5F2NOS/c6-5(7)3-1-8-4(2-9)10-3/h1,5,9H,2H2

InChI Key

MYMIONUWRSGIKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CO)C(F)F

Origin of Product

United States

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